molecular formula C6H4BrNO B13591460 2-(5-Bromofuran-2-yl)acetonitrile

2-(5-Bromofuran-2-yl)acetonitrile

Cat. No.: B13591460
M. Wt: 186.01 g/mol
InChI Key: XOAZCTHXSBFXJC-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)acetonitrile is an organic compound with the molecular formula C6H4BrNO. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring and an acetonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromofuran with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 2-(5-Bromofuran-2-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Cyclization: Catalysts such as palladium or copper in the presence of ligands and bases.

Major Products Formed

    Nucleophilic Substitution: Products include substituted furans with various functional groups.

    Oxidation: Products include furanones and other oxygenated derivatives.

    Cyclization: Products include spirocyclic compounds and other fused ring systems.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)acetonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the furan ring is modified to introduce oxygen-containing functional groups . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromofuran-2-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and biologically active molecules .

Properties

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)acetonitrile

InChI

InChI=1S/C6H4BrNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2

InChI Key

XOAZCTHXSBFXJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CC#N

Origin of Product

United States

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